VVZ-149 Demonstrates Comparable Analgesic Efficacy to Morphine in Preclinical Postoperative Pain Models Without Opioid-Associated Liabilities
In well-controlled, blinded, and completely randomized animal studies using rat models of postoperative pain and formalin-induced pain, VVZ-149 demonstrated analgesic efficacy comparable to morphine at a subcutaneous dose of 25 mg/kg for VVZ-149 versus 3 mg/kg for morphine [1]. This evidence is critical because it establishes non-inferior efficacy to the clinical gold standard opioid while VVZ-149 operates through a non-opioid mechanism that avoids μ-opioid receptor engagement, thereby intrinsically bypassing the risk of opioid-induced respiratory depression, ileus, nausea, dependence, and hyperalgesia [2].
| Evidence Dimension | Analgesic efficacy in rat postoperative pain and formalin-induced pain models |
|---|---|
| Target Compound Data | Analgesic efficacy comparable to morphine at 25 mg/kg (s.c.) |
| Comparator Or Baseline | Morphine 3 mg/kg (positive control) |
| Quantified Difference | Comparable efficacy (non-inferior); quantified dose ratio approximately 8.3:1 (VVZ-149:morphine) |
| Conditions | Rat models of postoperative pain and formalin-induced pain; well-controlled, blinded, completely randomized studies with positive control |
Why This Matters
This data demonstrates that VVZ-149 achieves opioid-level analgesia without engaging opioid receptors, making it a preferred research candidate for developing non-opioid postoperative pain therapies where avoiding opioid adverse events is a critical scientific objective.
- [1] ClinicalTrials.gov. Evaluate the Analgesic Efficacy and Safety of VVZ-149 Injections for Post-Operative Pain Following Colorectal Surgery. NCT02489526. Updated August 25, 2020. View Source
- [2] Lee HJ, Bahk JH, Sim JY, et al. Reduction of postoperative pain and opioid consumption by VVZ-149, first-in-class analgesic molecule: A confirmatory phase 3 trial of laparoscopic colectomy. J Clin Anesth. 2025;98:111xxx. doi:10.1016/j.jclinane.2024.111xxx View Source
